molecular formula C9H7NO2 B1258362 6-amino-4H-chromen-4-one CAS No. 98589-40-3

6-amino-4H-chromen-4-one

Cat. No. B1258362
CAS RN: 98589-40-3
M. Wt: 161.16 g/mol
InChI Key: MBBFNMNVDPOREX-UHFFFAOYSA-N
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Description

6-Amino-4H-chromen-4-one derivatives are significant due to their diverse pharmacological properties and their role in organic synthesis. These compounds are synthesized through various eco-friendly and efficient methods, providing a wide range of functionalized chromene derivatives.

Synthesis Analysis

The synthesis of 6-amino-4H-chromen-4-one derivatives involves eco-friendly multicomponent reactions. For instance, one method employs a novel nanocatalyst, (CTA)3[SiW12]–Li+–MMT, for the one-pot synthesis of diverse 2-amino-4H-chromene derivatives in water, highlighting green reaction conditions and high yields (Abbaspour-Gilandeh et al., 2016). Another approach involves an oxidant-free, Sc(OTf)3 catalyzed synthesis under green conditions (Vachan et al., 2019).

Molecular Structure Analysis

The molecular structure of 6-amino-4H-chromen-4-one derivatives has been elucidated using various techniques, revealing detailed insights into their chemical bonding and interactions. For example, the crystal structure of certain derivatives demonstrates extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which are crucial for understanding their reactivity and properties (Hwang et al., 2006).

Chemical Reactions and Properties

These derivatives participate in a variety of chemical reactions, contributing to the synthesis of complex molecules. Schiff bases derived from 6-amino-2H-chromen-2-one, for instance, are synthesized through reactions with aromatic and heterocyclic aldehydes, showing a linear relationship between chemical shifts and Hammett constants, which indicates their reactivity and potential for further chemical modifications (Ganushchak et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are critical for the application of these compounds in various fields. Studies focusing on the synthesis and characterization, including X-ray diffraction analysis, provide valuable information on these aspects (Shestopalov et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding the utility of 6-amino-4H-chromen-4-one derivatives. For example, novel syntheses of substituted furo[3,2-c]chromen-4-ones demonstrate their broad applications in biomedical structures due to their intriguing chemical properties (Zhou et al., 2013).

Scientific Research Applications

  • Chemistry & Synthesis
    • The chroman-4-one framework, which includes 6-amino-4H-chromen-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
    • It acts as a major building block in a large class of medicinal compounds .
    • Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
    • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
    • This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
  • Pharmaceuticals & Medicinal Chemistry

    • Chroman-4-one derivatives, including 6-amino-4H-chromen-4-one, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
    • They are used as a major building block in a large class of medicinal compounds .
    • These compounds have been found to be effective in the treatment of various inflammation-related diseases like cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders .
  • Catalysis & Green Chemistry

    • 6-amino-4H-chromen-4-one and its derivatives can be synthesized using various catalysts .
    • Some of the catalysts used include DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, metal-organic frameworks, and potassium-titanium-oxalate .
    • These catalysts have been used in the synthesis of 4H-chromen-4-one derivatives under ultrasonic conditions .
  • Biological Activities

    • 2H/4H-chromenes, including 6-amino-4H-chromen-4-one, have numerous exciting biological activities .
    • They exhibit anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
  • Commercial Availability

    • 6-amino-4H-chromen-4-one is commercially available and can be purchased from various chemical suppliers .
    • It is often used in research and development labs for the synthesis of new compounds .

Safety And Hazards

The compound is classified under GHS07 for safety. It has a hazard statement H302 and is classified as Acute Tox. 4 Oral. It falls under storage class code 11, which is for combustible solids .

properties

IUPAC Name

6-aminochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBFNMNVDPOREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598838
Record name 6-Amino-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-4H-chromen-4-one

CAS RN

98589-40-3
Record name 6-Amino-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-nitrochromone (2.0 g, 10.5 mmol) in Methanol/Ethyl acetate (100 mL/20 mL) purged with argon, was added 5% Pd/C (Degussa-wet, 0.5 g) catalyst. Hydrogen gas was bubbled through the slurry with stirring until (2 hrs.) LCMS and TLC showed no starting material. The spent palladium catalyst was filtered off through a celite, and the solid was washed with methanol. The combined filtrate and washings were evaporated to produce 6-amino-chromen-4-one as a light yellow solid (1.58 g, 94%). LCMS m/z (%)=162 (M+H, 100), 1H NMR (400 MHz, CDCl3) δ: 7.79-7.81 (d, J=5.96 Hz, 1H), 7.38 (d, J=2.86 Hz, 1H), 7.29-7.31 (d, J=8.88 Hz, 1H), 7.01-7.04 (dd, J=8.80, 2.8 Hz, 1H), 6.26-6.28 (d, J=5.96 Hz, 1H), 5.299 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Methanol Ethyl acetate
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Lu, G Dong, Y Zheng, C Zhang, Y Qiu… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
… For the design of the target compounds 6amino-4H-chromen-4-one backbone substituted 1H-pyrrolo [2, 3-b] pyridine of vemurafenib considering mainly the interaction of vemurafenib …
Number of citations: 2 www.ingentaconnect.com
Z Chen, J Liu, KP Loh - Accounts of Materials Research, 2022 - ACS Publications
… (>99%) and productivity (>5.8 gh –1 for aniline) for the production of expensive building blocks, including 28 multifunctional anilines, such as 6-amino-4H-chromen-4-one (…
Number of citations: 2 pubs.acs.org

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